molecular formula C16H11N3OS B11067093 Quinoline, 2-methyl-4-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-

Quinoline, 2-methyl-4-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-

Cat. No.: B11067093
M. Wt: 293.3 g/mol
InChI Key: FRIMQXDLTMHLJI-UHFFFAOYSA-N
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Description

3-(2-METHYL-4-QUINOLYL)-5-(2-THIENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains quinoline, thiophene, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYL-4-QUINOLYL)-5-(2-THIENYL)-1,2,4-OXADIAZOLE typically involves the following steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Thiophene and Quinoline Moieties: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the quinoline or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of heterocyclic rings.

    Enzyme Inhibitors: Could act as inhibitors for specific enzymes.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Biological Activity: Interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Electronic Properties: The compound’s electronic structure would influence its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-METHYL-4-QUINOLYL)-5-PHENYL-1,2,4-OXADIAZOLE
  • 3-(2-METHYL-4-QUINOLYL)-5-(2-FURYL)-1,2,4-OXADIAZOLE

Uniqueness

The presence of the thiophene moiety in 3-(2-METHYL-4-QUINOLYL)-5-(2-THIENYL)-1,2,4-OXADIAZOLE may impart unique electronic properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H11N3OS/c1-10-9-12(11-5-2-3-6-13(11)17-10)15-18-16(20-19-15)14-7-4-8-21-14/h2-9H,1H3

InChI Key

FRIMQXDLTMHLJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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